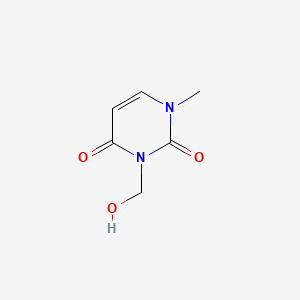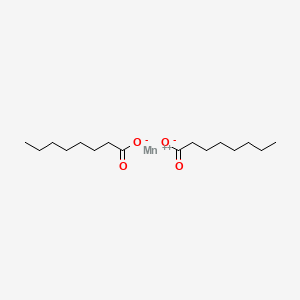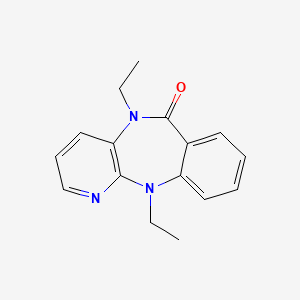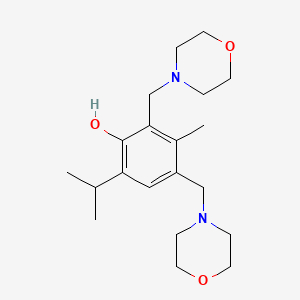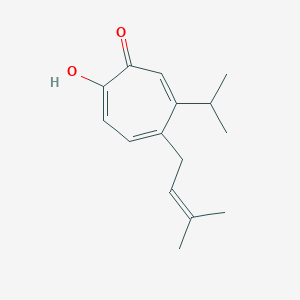
4(3H)-Pyrimidinone, 2,6-dimethyl-3-(2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 2,6-dimethyl-3-(2-methylphenyl)- is a heterocyclic compound with significant interest in various fields of chemistry and pharmacology This compound features a pyrimidinone core substituted with methyl groups at the 2 and 6 positions and a 2-methylphenyl group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2,6-dimethyl-3-(2-methylphenyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylpyrimidine with 2-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2,6-dimethyl-3-(2-methylphenyl)pyrimidine-4-carboxylic acid.
Reduction: Formation of 2,6-dimethyl-3-(2-methylphenyl)dihydropyrimidinone.
Substitution: Formation of halogenated derivatives such as 2,6-dimethyl-3-(2-bromomethylphenyl)pyrimidinone.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug discovery.
Medicine: Pharmacologically, 4(3H)-Pyrimidinone derivatives are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities, depending on their specific structural modifications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to
属性
CAS 编号 |
2722-66-9 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC 名称 |
2,6-dimethyl-3-(2-methylphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C13H14N2O/c1-9-6-4-5-7-12(9)15-11(3)14-10(2)8-13(15)16/h4-8H,1-3H3 |
InChI 键 |
QTIABAXHYMHAGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NC(=CC2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


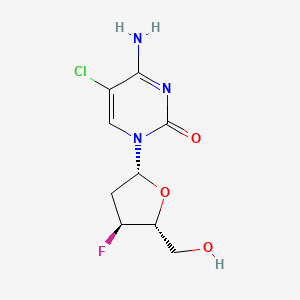
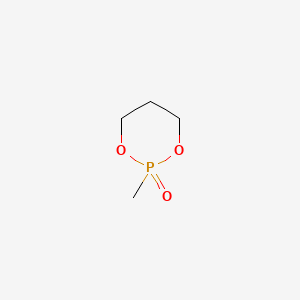
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

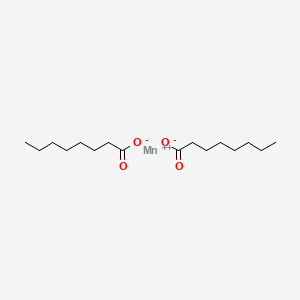
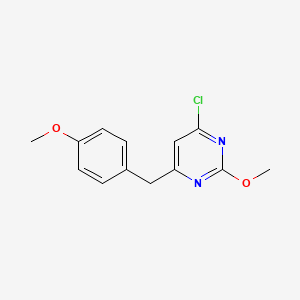
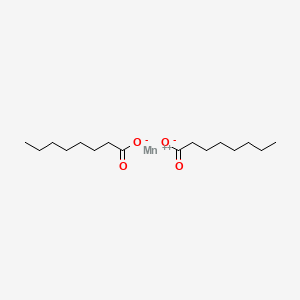
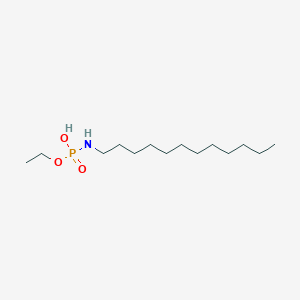
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
